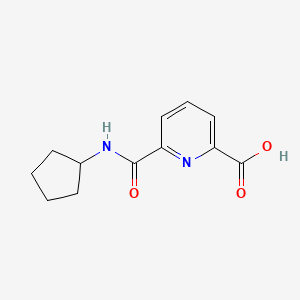
6-(Cyclopentylcarbamoyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Cyclopentylcarbamoyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a cyclopentylcarbamoyl group attached to the 6th position of the picolinic acid structure Picolinic acids are derivatives of pyridine with a carboxylic acid substituent at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopentylcarbamoyl)picolinic acid typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid, which is commercially available or can be synthesized from 2-methylpyridine by oxidation using potassium permanganate (KMnO4).
Formation of Intermediate: The picolinic acid is then reacted with cyclopentyl isocyanate under controlled conditions to form the cyclopentylcarbamoyl derivative.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Cyclopentylcarbamoyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinic acid derivatives.
Applications De Recherche Scientifique
6-(Cyclopentylcarbamoyl)picolinic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its role in modulating biological pathways, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of herbicides and pesticides due to its ability to inhibit plant growth.
Mécanisme D'action
The mechanism of action of 6-(Cyclopentylcarbamoyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound binds to zinc finger proteins (ZFPs), altering their structure and disrupting zinc binding, which inhibits their function . This mechanism is crucial in its antiviral and anticancer activities, where it interferes with viral replication and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic Acid: The parent compound with a carboxylic acid group at the 2-position.
Nicotinic Acid: An isomer with the carboxyl side chain at the 3-position.
Isonicotinic Acid: An isomer with the carboxyl side chain at the 4-position.
Uniqueness
6-(Cyclopentylcarbamoyl)picolinic acid is unique due to the presence of the cyclopentylcarbamoyl group, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H14N2O3 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
6-(cyclopentylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c15-11(13-8-4-1-2-5-8)9-6-3-7-10(14-9)12(16)17/h3,6-8H,1-2,4-5H2,(H,13,15)(H,16,17) |
Clé InChI |
AZBJMPKADFEXFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC(=O)C2=NC(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


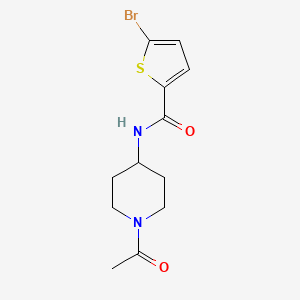

![4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14903515.png)
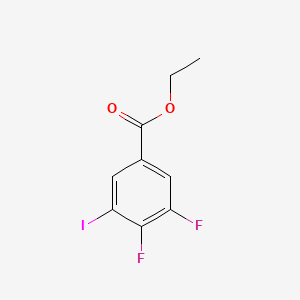
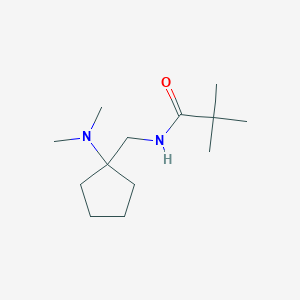
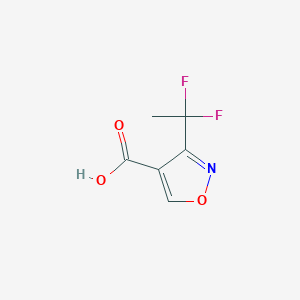

![4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid (non-preferred name)](/img/structure/B14903536.png)
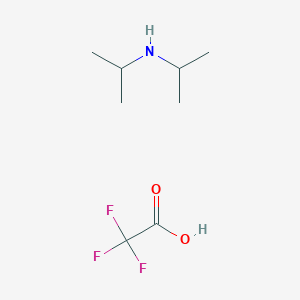
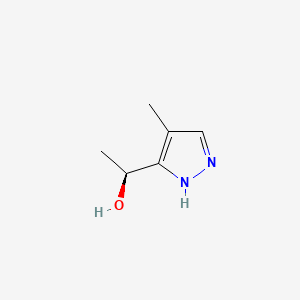

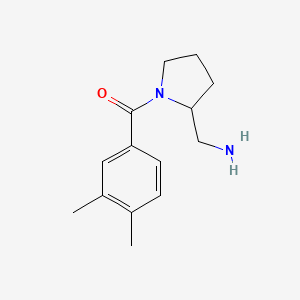
![4-Chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B14903562.png)
![4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline](/img/structure/B14903568.png)
